molecular formula C18H22N2O B13343369 Rel-(3S,4S)-1-benzyl-4-(benzylamino)pyrrolidin-3-ol

Rel-(3S,4S)-1-benzyl-4-(benzylamino)pyrrolidin-3-ol

Katalognummer: B13343369
Molekulargewicht: 282.4 g/mol
InChI-Schlüssel: ARVLMMHZCLLMKZ-ROUUACIJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(3S,4S)-1-benzyl-4-(benzylamino)pyrrolidin-3-ol is a chiral compound with significant interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with benzyl and benzylamino groups, making it a versatile molecule for synthetic and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3S,4S)-1-benzyl-4-(benzylamino)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Benzyl Groups: Benzyl groups are introduced via nucleophilic substitution reactions using benzyl halides.

    Amination: The benzylamino group is introduced through reductive amination, where a benzylamine reacts with a carbonyl compound in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(3S,4S)-1-benzyl-4-(benzylamino)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzylamino group or reduce any carbonyl functionalities.

    Substitution: Nucleophilic substitution reactions can replace benzyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Rel-(3S,4S)-1-benzyl-4-(benzylamino)pyrrolidin-3-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of Rel-(3S,4S)-1-benzyl-4-(benzylamino)pyrrolidin-3-ol involves its interaction with specific molecular targets. The benzyl and benzylamino groups allow the compound to bind to enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Rel-(3S,4S)-1-benzyl-4-(benzylamino)pyrrolidin-3-ol: can be compared with other pyrrolidine derivatives such as:

Uniqueness

The unique combination of benzyl and benzylamino groups in this compound provides distinct chemical properties, making it a valuable compound for various applications. Its chiral nature also adds to its uniqueness, allowing for specific interactions in biological systems.

Eigenschaften

Molekularformel

C18H22N2O

Molekulargewicht

282.4 g/mol

IUPAC-Name

(3S,4S)-1-benzyl-4-(benzylamino)pyrrolidin-3-ol

InChI

InChI=1S/C18H22N2O/c21-18-14-20(12-16-9-5-2-6-10-16)13-17(18)19-11-15-7-3-1-4-8-15/h1-10,17-19,21H,11-14H2/t17-,18-/m0/s1

InChI-Schlüssel

ARVLMMHZCLLMKZ-ROUUACIJSA-N

Isomerische SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)O)NCC3=CC=CC=C3

Kanonische SMILES

C1C(C(CN1CC2=CC=CC=C2)O)NCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.